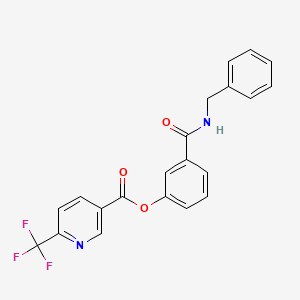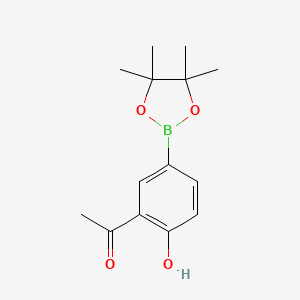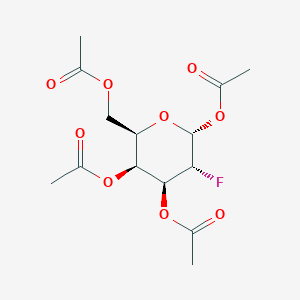
-N,N,N'N',tetraacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
-N,N,N’N’,tetraacetic acid is a versatile organic compound widely used in various scientific and industrial applications. It is known for its ability to chelate metal ions, making it valuable in fields such as chemistry, biology, and medicine. The compound’s structure consists of four acetic acid groups attached to a central nitrogen atom, forming a complex that can effectively bind to metal ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of -N,N,N’N’,tetraacetic acid typically involves the reaction of ethylenediamine with chloroacetic acid under alkaline conditions. The reaction proceeds through multiple steps, including the formation of intermediate compounds, which are then converted to the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of -N,N,N’N’,tetraacetic acid involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is purified through crystallization or other separation techniques to achieve the desired quality.
化学反応の分析
Types of Reactions
-N,N,N’N’,tetraacetic acid undergoes various chemical reactions, including:
Chelation: The compound forms stable complexes with metal ions, which is its primary function in many applications.
Substitution: It can participate in substitution reactions where one or more of its acetic acid groups are replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, -N,N,N’N’,tetraacetic acid can hydrolyze to form simpler compounds.
Common Reagents and Conditions
Chelation: Metal ions such as calcium, magnesium, and iron are common reagents. The reaction typically occurs in aqueous solutions at neutral or slightly alkaline pH.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions, often requiring catalysts or specific solvents.
Hydrolysis: Acidic or basic conditions, along with heat, are used to facilitate hydrolysis reactions.
Major Products Formed
Chelation: The primary products are metal-chelate complexes.
Substitution: Substituted derivatives of -N,N,N’N’,tetraacetic acid.
Hydrolysis: Simpler carboxylic acids and amines.
科学的研究の応用
-N,N,N’N’,tetraacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to sequester metal ions in analytical and synthetic chemistry.
Biology: Employed in biochemical assays to control metal ion concentrations and prevent metal-catalyzed reactions.
Medicine: Utilized in medical diagnostics and treatments, such as in chelation therapy for heavy metal poisoning.
Industry: Applied in water treatment, agriculture, and manufacturing processes to control metal ion levels and improve product quality.
作用機序
The primary mechanism of action of -N,N,N’N’,tetraacetic acid involves its ability to chelate metal ions. The compound’s nitrogen and oxygen atoms form coordinate bonds with metal ions, creating stable complexes. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions. The molecular targets include various metal ions, and the pathways involved are primarily related to the formation of metal-ligand complexes.
類似化合物との比較
-N,N,N’N’,tetraacetic acid is unique in its ability to form stable chelates with a wide range of metal ions. Similar compounds include:
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties but different structural features.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with additional nitrogen atoms, providing enhanced chelation capabilities.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer acetic acid groups, offering different chelation properties.
Compared to these compounds, -N,N,N’N’,tetraacetic acid offers a balance of stability and versatility, making it suitable for a wide range of applications.
特性
分子式 |
C14H22N2O8 |
|---|---|
分子量 |
346.33 g/mol |
IUPAC名 |
2-[[(1S,2S)-2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C14H22N2O8/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/t9-,10-/m0/s1 |
InChIキー |
FCKYPQBAHLOOJQ-UWVGGRQHSA-N |
異性体SMILES |
C1CC[C@@H]([C@H](C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
正規SMILES |
C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, ethyl ester](/img/structure/B13410900.png)

![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B13410909.png)


![(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one](/img/structure/B13410932.png)
![5-(1,1-Dimethylethyl) 1-Methyl N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate](/img/structure/B13410937.png)
![(6R,7R)-7-[[(2S)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13410940.png)



![(5S,5aR,8aR,9R)-5-[(7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B13410984.png)


